![molecular formula C12H13NS B1454761 2-(4-(Thiophen-2-yl)phenyl)ethanamine CAS No. 910400-56-5](/img/structure/B1454761.png)
2-(4-(Thiophen-2-yl)phenyl)ethanamine
Overview
Description
2-(4-(Thiophen-2-yl)phenyl)ethanamine, also known as 2-Thiopheneethylamine, is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
The synthesis of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves a 1:2 molar condensation of an aromatic dialdehyde (terephthalaldehyde) with thiophen-2-ylmethanamine . The ligands were characterized on the basis of their elemental analysis, IR spectroscopies, 1H, 13C NMR, ESI-mass spectrometry and for ligands 1, 2 and 4 also by X-ray diffraction .Molecular Structure Analysis
The crystal structures reveal that the ligands exist as discrete molecules with an average C–N bond distance of 1.2656 Å which is consistent with C=N double bonding .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
2-(4-(Thiophen-2-yl)phenyl)ethanamine has an empirical formula of C6H9NS . It has a molecular weight of 127.21 . It is a liquid with a refractive index of n20/D 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Scientific Research Applications
High-Contrast Electrochromic Devices
Tris(4-(thiophen-2-yl)phenyl)amine- and dithienylpyrrole-based copolymers were electropolymerized on an ITO electrode by applying constant potentials . The resulting film displayed more color changes than other films, making it suitable for high-contrast electrochromic devices . These devices have potential applications in automotive rear-view mirrors, light-emitting diodes, architectural energy-saving windows, catalysts, displays, and sensors .
Functionalization of Multiwall Carbon Nanotubes (MWCNT)
2-Thiopheneethylamine, a derivative of 2-(4-(Thiophen-2-yl)phenyl)ethanamine, is suitable for functionalizing multiwall carbon nanotubes (MWCNT) . This process can enhance the properties of MWCNT, making them more useful in various applications such as nanotechnology, electronics, and materials science .
Synthesis of Pyrimidine Derivatives
2-Thiopheneethylamine can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidine derivatives have a wide range of applications in medicinal chemistry, including as anti-cancer, anti-viral, and anti-inflammatory agents .
Synthesis of Acylguanidines Derivatives
2-Thiopheneethylamine can also be used to synthesize acylguanidines derivatives by reacting with aroyl S-methylisothiourea . Acylguanidines are important in medicinal chemistry due to their potential biological activities .
Safety and Hazards
properties
IUPAC Name |
2-(4-thiophen-2-ylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZJABBSTAATJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Thiophen-2-yl)phenyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.